molecular formula C18H20N2O3 B5821674 4-(4-methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5821674
M. Wt: 312.4 g/mol
InChI Key: ZJCYWOHWAWHQTQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its structural complexity and potential for varied chemical reactions and properties. Although the specific compound was not directly found in the literature, related compounds have been synthesized and studied, providing insights into possible synthetic routes, structural characteristics, and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, nucleophilic substitution reactions, and ester hydrolysis. For example, related pyrazole and pyran derivatives were synthesized through reactions involving aromatic aldehydes, cyclic 1,3-diketones, and arylamines, highlighting the complexity and versatility of synthetic approaches that could be applied to our compound of interest (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been elucidated using X-ray crystallography, revealing crucial information about their conformation, intermolecular interactions, and crystal packing. Such analysis shows that these compounds often crystallize in specific space groups with detailed hydrogen bonding and molecular interactions that contribute to their stability and properties (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving related compounds include cycloaddition, acylation, and Michael addition, among others. These reactions are pivotal for the synthesis of various derivatives and understanding the chemical behavior of the core structure. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines from carboxamides demonstrates the reactivity of similar compounds under certain conditions, leading to products with potential biological activities (Hassan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications. If it’s intended to be a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-pyridin-3-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-6-4-14(5-7-16)18(8-11-23-12-9-18)17(21)20-15-3-2-10-19-13-15/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYWOHWAWHQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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